molecular formula C17H19N3O3S B2625077 1-(3-hydroxypropyl)-2-(3-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione CAS No. 538338-50-0

1-(3-hydroxypropyl)-2-(3-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione

Cat. No.: B2625077
CAS No.: 538338-50-0
M. Wt: 345.42
InChI Key: IHKYHJNASXOXTI-UHFFFAOYSA-N
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Description

1-(3-hydroxypropyl)-2-(3-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione is a complex organic compound that belongs to the class of quinazoline derivatives. This compound is characterized by the presence of a hydroxypropyl group, a nitrophenyl group, and a tetrahydroquinazoline-thione core. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-hydroxypropyl)-2-(3-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, with suitable reagents like isocyanates or nitriles.

    Introduction of the Hydroxypropyl Group: The hydroxypropyl group can be introduced via alkylation reactions using reagents like 3-chloropropanol or 3-bromopropanol under basic conditions.

    Nitration of the Phenyl Ring: The nitrophenyl group can be introduced through nitration reactions using concentrated nitric acid and sulfuric acid.

    Thionation: The final step involves the conversion of the carbonyl group to a thione group using reagents like phosphorus pentasulfide (P2S5) or Lawesson’s reagent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-hydroxypropyl)-2-(3-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione undergoes various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4).

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as halogenation, sulfonation, or alkylation, using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: H2/Pd-C, NaBH4, SnCl2/HCl

    Substitution: Br2, Cl2, SO3, AlCl3

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids

    Reduction: Amino derivatives

    Substitution: Halogenated, sulfonated, or alkylated derivatives

Scientific Research Applications

1-(3-hydroxypropyl)-2-(3-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(3-hydroxypropyl)-2-(3-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Altering Gene Expression: Affecting the expression of genes involved in various biological processes.

Comparison with Similar Compounds

1-(3-hydroxypropyl)-2-(3-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione can be compared with other similar compounds, such as:

    Quinazoline Derivatives: Compounds with similar quinazoline cores but different substituents, such as 2-phenylquinazoline or 2-methylquinazoline.

    Nitrophenyl Compounds: Compounds with nitrophenyl groups but different core structures, such as 3-nitrophenylacetic acid or 3-nitrophenylhydrazine.

    Thione Compounds: Compounds with thione groups but different core structures, such as 2-mercaptobenzothiazole or 4-thiouracil.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(3-hydroxypropyl)-2-(3-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S/c21-10-4-9-19-15-8-2-1-7-14(15)17(24)18-16(19)12-5-3-6-13(11-12)20(22)23/h3,5-6,11,21H,1-2,4,7-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHKYHJNASXOXTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=S)N=C(N2CCCO)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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